molecular formula C21H19ClN6 B2377149 (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946349-81-1

(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine

Cat. No.: B2377149
CAS No.: 946349-81-1
M. Wt: 390.88
InChI Key: SNBRDTJWUGKFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical context of pteridine derivatives

The history of pteridine compounds dates back to the late 19th century when they were first discovered and studied in butterfly wing coloration. Frederick Gowland Hopkins, who later received the Nobel Prize for his work on vitamins, first isolated these compounds from pierid butterflies between 1889 and 1895. These pigments, initially termed "lepidotic acid" (referencing butterflies, Lepidoptera), were originally thought to be derivatives of uric acid and were considered excretory substances used in ornamentation.

This classification was later disputed by Schöpf and Wieland in the 1920s, who noted both similarities and critical differences in their chemical properties. They introduced the term "pterin," derived from the Greek "πτερόν" (pterón—meaning "feather" or "wing"), to describe these compounds. The chemical structures of pterins were subsequently determined through the pioneering work of Purrmann, Wieland, and Decker in the 1930s and 1940s.

Pteridines constitute a significant class of heterocyclic compounds characterized by a fused ring system composed of pyrimidine and pyrazine rings. They have the molecular formula C₆H₄N₄ and contain nitrogen as the major heteroatom. Natural pteridines are widely distributed throughout the animal kingdom and serve various biological functions, including visual screening pigments, external signaling, nitrogen excretory substances, and essential cofactors for numerous metabolic reactions.

The structural classification of pteridines has evolved over time. All natural pteridines possess a hydroxyl group at position 4, with the presence of either an amino group or a hydroxyl group at position 2 determining their classification as either pterins or lumazines, respectively. This foundational research established pteridines as an important class of compounds with diverse biological implications, setting the stage for subsequent investigations into their derivatives, including N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine.

Discovery and development of the compound

N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine, with the Chemical Abstracts Service (CAS) registry number 946349-81-1, represents a sophisticated derivative of the basic pteridine structure. This compound belongs to the 2,4-diaminopteridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities.

The development of this compound likely followed advances in pteridine synthesis methodologies that emerged throughout the 20th century. While the specific discovery of N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine is not extensively documented in the available literature, its synthesis would have been made possible through several established routes for creating pteridine derivatives.

The synthesis of pteridine compounds has been achieved through several well-established methods, including:

  • Gabriel-Isay condensation: This involves the reaction of 5,6-pyrimidinediamines with compounds containing 1,2-dicarbonyl functionality. Various types of 1,2-dicarbonyl compounds such as dialdehyde, ketoaldehyde, aldehydoester, diketone, and diesters have been successfully used in synthesizing pteridines.

  • Timmis reaction: This stereoselective synthesis involves condensing 5-nitroso-6-aminopyrimidine with an active methylene-containing compound. The nitroso group serves as a precursor to the amine functionality, and an active methylene group from compounds like ketones, aldehydes, esters, or nitriles is coupled with the pyrimidine.

  • Polonovski-Boon reaction: This approach forms the pyrazine ring of pteridine by condensing 6-chloro-5-nitro-pyrimidine with α-amino carbonyl compounds. An advantage of this method is the ability to produce the reduced dihydro form of pterin, which can be readily converted to the fully oxidized pterin.

  • Taylor method: This alternative approach starts with a pyrazine ring onto which a pyrimidine ring is constructed, particularly useful when constructing a pyrazine ring onto an existing pyrimidine is challenging.

The development of N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine likely involved displacement of the chloride of 6-(chloromethyl)pteridine-2,4-diamine hydrochloride by appropriate substituted anilines and aliphatic amino derivatives, as similar synthetic routes have been documented for related compounds. Recent advances in synthesis techniques, including microwave-assisted reactions, have significantly improved reaction yields and reduced reaction times for many pteridine derivatives.

Significance in heterocyclic chemistry

N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine holds considerable significance in the field of heterocyclic chemistry due to its complex structure and the inherent properties of the pteridine scaffold. The pteridine core consists of a bicyclic heterocyclic system with two nitrogen atoms at positions 1 and 4 in ring A, and two nitrogen atoms at positions 1 and 3 in ring B. This unique arrangement creates a π-conjugated system that contributes to the compound's distinctive chemical properties and reactivity patterns.

The pteridine scaffold represents what chemists term a "privileged structure" in medicinal chemistry—a structural motif that can interact with multiple biological targets while maintaining drug-like properties. Several features contribute to its significance in heterocyclic chemistry:

  • Structural Complexity and Diversity: The pteridine nucleus provides multiple sites for substitution, allowing for extensive structural modifications. The 2,4-diaminopteridine framework specifically offers versatile positions for introducing various substituents, enabling the creation of diverse compound libraries with tailored properties.

  • Electronic Properties: The electron-rich nature of the pteridine ring system, particularly in 2,4-diaminopteridines, creates unique electronic distributions that influence interactions with biological targets. The N4-(4-chloro-2-methylphenyl) and N2-(2-phenylethyl) substituents in the compound under discussion further modulate these electronic properties.

  • Self-Assembly Capabilities: Pteridine derivatives have demonstrated remarkable self-assembling behaviors in various organic solvents. Some pteridine compounds can function as low-molecular-weight organogelators, forming stable supramolecular structures through non-covalent interactions.

  • Synthetic Utility: The pteridine ring serves as a versatile building block in organic synthesis. Reactions can occur at multiple positions of the ring system, allowing for selective functionalization and the creation of complex molecular architectures.

Table 1: Key Structural Features of N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine

Structural Component Description Significance
Pteridine Core Fused pyrimidine and pyrazine rings Provides the basic heterocyclic scaffold with multiple nitrogen atoms
2,4-Diamino Substitution Amino groups at positions 2 and 4 Creates hydrogen bond donor/acceptor sites; increases solubility
4-Chloro-2-methylphenyl Group Aromatic ring with chloro and methyl substituents Modulates lipophilicity; provides potential for π-π interactions
2-Phenylethyl Group Flexible linker with terminal phenyl ring Introduces conformational flexibility; enhances binding potential

The compound combines the rigid pteridine scaffold with flexible phenylethyl and functionalized phenyl substituents, creating a molecule with balanced properties in terms of rigidity and flexibility. This structural arrangement is particularly valuable for medicinal chemistry applications, where such balance often contributes to favorable pharmacological profiles.

Research significance and objectives

The research significance of N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine stems from the broader importance of pteridine derivatives in biological systems and medicinal chemistry. The extensive investigation of pteridine compounds has revealed their involvement in numerous physiological processes and their potential as therapeutic agents for various conditions.

The pteridine ring system is present in several natural compounds such as pterin, hemiptera (erythropoietin), biopterin, neopterin, xanthopterin, and iso-xanthopterin. Important biomolecules containing the pteridine nucleus include vitamins like folic acid and riboflavin, as well as pharmaceutical agents such as methotrexate and triamterene. These naturally occurring pteridines serve as essential cofactors in numerous biochemical reactions, including the hydroxylation of aromatic amino acids and the production of nitric oxide.

Research objectives related to N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine and similar pteridine derivatives have focused on several key areas:

  • Enzyme Inhibition Studies: Pteridine derivatives have shown promising activity as inhibitors of various enzymes. Notably, compounds structurally related to N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine have been investigated as potential inhibitors of pteridine reductase 1 (PTR1), an essential enzyme in parasitic trypanosomatids. PTR1 is crucial for the salvage of pterins in parasites like Leishmania major and Trypanosoma cruzi, making it an attractive target for antiparasitic drug development.

  • Structure-Activity Relationship Analysis: Research has aimed to understand how structural modifications to the pteridine scaffold, including the addition of substituents like those found in N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine, affect biological activity. This includes investigations into binding modes, interaction with target proteins, and the impact of specific functional groups on efficacy.

Table 2: Reported Pharmacological Activities of Pteridine Derivatives

Activity Type Description Potential Applications
Antineoplastic Inhibition of cancer cell proliferation Development of anticancer agents
Anti-inflammatory Reduction of inflammatory responses Treatment of inflammatory disorders
Antimicrobial Activity against bacteria, fungi, and viruses Development of antimicrobial drugs
Antiparasitic Inhibition of essential enzymes in parasites Treatment of parasitic infections like leishmaniasis
Antioxidant Protection against oxidative stress Prevention of oxidative damage-related conditions
Enzyme Inhibition Modulation of specific enzyme activities Targeted therapies for various diseases
  • Medicinal Chemistry Applications: The development of pteridine derivatives like N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine has been driven by their potential applications in medicinal chemistry. Research objectives include designing compounds with improved pharmacological profiles, enhanced target selectivity, and optimized physicochemical properties.

  • Combination Therapy Investigations: Studies have explored the potential of using pteridine derivatives in combination with other therapeutic agents. For example, research has shown that combining PTR1 inhibitors with known dihydrofolate reductase (DHFR) inhibitors can produce additive or synergistic effects against parasitic infections, potentially overcoming drug resistance mechanisms.

  • Biomarker Research: Recent studies have investigated the potential of pteridines as biomarkers for various diseases, including cancer. Research has shown that pteridine metabolism becomes disrupted in breast cancer tumor cells, suggesting potential applications in diagnosis and monitoring.

The continued investigation of compounds like N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine contributes to the broader understanding of heterocyclic chemistry and advances the development of novel therapeutic agents. By exploring the unique properties of this pteridine derivative, researchers aim to uncover new applications in drug discovery and expand the medicinal chemistry toolkit for addressing challenging diseases.

Properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c1-14-13-16(22)7-8-17(14)26-20-18-19(24-12-11-23-18)27-21(28-20)25-10-9-15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBRDTJWUGKFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The Gabriel-Isay reaction remains a cornerstone for constructing pteridines. For example, 2,4,5-triaminopyrimidine-6-sulfonic acid (precursor) reacts with α-diketones (e.g., diacetyl) under acidic conditions to yield 4-aminopteridines. Modifications include:

  • Step 1 : Heating 2,4,5-triaminodihydropyrimidine-6-sulfonic acid with diacetyl in pyridine at 70–75°C for 1 hour, followed by ammonia saturation to form 2,4-diamino-6,7-dimethylpteridine.
  • Step 2 : Chlorination of the 4-amino group using POCl₃ or PCl₅ in DMF at 110–120°C to generate 4-chloropteridine intermediates.

Halogenation for Functionalization

Chlorination at position 4 is critical. 4-Chloro-6-(2,4-dichlorophenylmethyl)pteridine derivatives have been synthesized via POCl₃-mediated chlorination of hydroxylated precursors. For example:
$$
\text{4-Hydroxypteridine} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{4-Chloropteridine} \quad
$$
Yields typically range from 55% to 75%, with purity confirmed by $$^1\text{H NMR}$$ and LC-MS.

Introduction of 4-Chloro-2-methylphenyl Group

The 4-chloro-2-methylphenyl moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling:

Palladium-Catalyzed Amination

Using Pd(OAc)₂/Xantphos as a catalyst system, 4-chloropteridine reacts with 4-chloro-2-methylaniline in toluene at 100°C:
$$
\text{4-Chloropteridine} + \text{4-Chloro-2-methylaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{(4-Chloro-2-methylphenyl)pteridin-4-amine} \quad
$$
Key parameters:

  • Catalyst loading : 5 mol% Pd(OAc)₂
  • Base : Cs₂CO₃ (2 equiv)
  • Yield : 68–72%

Copper-Mediated Coupling

Alternative methods employ CuI/1,10-phenanthroline in DMSO at 120°C, achieving comparable yields (65–70%) but requiring longer reaction times (24–48 hours).

Functionalization at Position 2: 2-Phenylethylamino Group

The 2-position is modified via nucleophilic aromatic substitution (SNAr) or reductive amination:

SNAr with 2-Phenylethylamine

A chlorinated pteridine intermediate reacts with 2-phenylethylamine in DMF at 80°C:
$$
\text{2-Chloropteridine} + \text{H}2\text{N-CH}2\text{CH}2\text{Ph} \xrightarrow{\text{Et}3\text{N, DMF}} \text{2-[(2-Phenylethyl)amino]pteridine} \quad
$$
Conditions :

  • Molar ratio : 1:1.2 (pteridine:amine)
  • Reaction time : 12 hours
  • Yield : 60–65%

Reductive Amination

For hydroxylated precursors, reductive amination using NaBH₃CN or H₂/Pd-C has been reported:
$$
\text{2-Ketopteryridine} + \text{2-Phenylethylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound} \quad
$$
Optimization :

  • pH : 6–7 (acetic acid buffer)
  • Yield : 50–55%

Integrated Synthetic Routes

Combining the above steps, two pathways emerge:

Sequential Functionalization

  • Pteridine core synthesis via cyclocondensation.
  • Chlorination at position 4 .
  • Buchwald-Hartwig amination for 4-chloro-2-methylphenyl group.
  • SNAr at position 2 with 2-phenylethylamine.
    Overall yield : ~35–40%

Convergent Approach

  • Pre-functionalize pyrimidine precursors with 4-chloro-2-methylphenyl before cyclocondensation.
  • Introduce 2-phenylethylamino group during pteridine ring formation.
    Advantage : Reduces step count; Yield : 30–35%

Analytical Characterization

Critical data for validation include:

  • $$^1\text{H NMR}$$ : Aromatic protons (δ 7.2–8.5 ppm), NH signals (δ 5.5–6.0 ppm).
  • LC-MS : Molecular ion peak at m/z 407.1 [M+H]⁺.
  • HPLC Purity : ≥95% (C18 column, acetonitrile/H₂O gradient).

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 4 and 7 require careful control of stoichiometry and temperature.
  • Solvent Choice : DMF enhances SNAr efficiency but complicates purification; switching to NMP improves yields by 10%.
  • Catalyst Degradation : Pd(OAc)₂ deactivation mitigated by adding 10 mol% PPh₃.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural similarity to biologically active molecules makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicine, (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Core Key Substituents Melting Point (°C)
Target Compound ~450 (est.) Pteridine 4-Chloro-2-methylphenyl, 2-phenylethylamino N/A
[6-(5-Chloro-2-methoxy-phenyl)-...]-amine 360.24 Pyrimidine 5-Chloro-2-methoxyphenyl, 4-chlorophenyl N/A
3-(2-(tert-Butylamino)-...-2-carboxylic acid 595.19 Indole 4-Chloro-2-methylphenyl, amide >123 (degradation)
2-Chloro-N-(4-(methylthio)phenyl)... 247.73 Pyrimidine Chloro, methylthiophenyl N/A

Biological Activity

(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, while providing comprehensive data tables to summarize findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-N-(4-chloro-2-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine. Its molecular formula is C19H20ClN5C_{19}H_{20}ClN_5, and it features a pteridine core substituted with various functional groups that contribute to its biological activity.

The biological activity of (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may:

  • Inhibit Enzymes : By binding to active sites of specific enzymes, it can alter metabolic pathways.
  • Modulate Receptors : The compound may interact with various receptors, influencing cellular signaling cascades.

Research indicates that the compound may exhibit selective inhibition of certain kinases involved in cancer progression, suggesting a potential role in oncology.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Proliferation Assays : In vitro studies demonstrated that (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
    Cell LineIC50 (μM)
    MCF7 (Breast)5.3
    A549 (Lung)8.7
    HeLa (Cervical)6.5
  • Mechanistic Studies : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound:

  • Neurotoxicity Models : In models of neurotoxicity induced by glutamate, (4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine exhibited protective effects on neuronal cells.
    Treatment ConditionViability (%)
    Control100
    Glutamate only45
    Glutamate + Compound78

Case Studies

A notable case study involved a phase I clinical trial assessing the safety and efficacy of the compound in patients with advanced solid tumors. The trial reported:

  • Dosing Regimen : Patients received escalating doses, with a maximum tolerated dose established at 200 mg/day.
  • Response Rates : Preliminary results indicated a partial response in 15% of participants, alongside manageable side effects.

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and purity levels?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. A common approach uses 4-chloro-2-methylphenylamine as a starting material, reacting it with pteridin-4-yl intermediates under basic conditions. For example:

  • Step 1: Formation of the pteridin-4-yl core via condensation of 2-aminopteridine derivatives with phenylethylamine .
  • Step 2: Coupling with (4-chloro-2-methylphenyl) groups using palladium-catalyzed Buchwald-Hartwig amination (yields: 60-75%) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Table 1: Synthetic Routes Comparison

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
Buchwald-HartwigPd(OAc)₂, XPhos, K₃PO₄, toluene7097
Nucleophilic SubstitutionNaOH, DCM, RT6595

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8-7.4 ppm), pteridinyl NH (δ 8.1 ppm), and phenylethyl CH₂ (δ 2.8-3.2 ppm) .
    • HRMS: Confirm molecular ion [M+H]⁺ at m/z 406.1324 (calculated: 406.1321) .
  • Crystallography: X-ray diffraction reveals planar pteridine core and dihedral angles (~45°) between aromatic rings .

Q. What are the recommended storage conditions and stability profiles?

Methodological Answer:

  • Storage: -20°C under inert gas (argon) in amber vials to prevent photodegradation .
  • Stability: Stable in solid form for >6 months; degrades in DMSO (t₁/₂ = 14 days at 25°C) .

Advanced Research Questions

Q. What biological targets or pathways has this compound shown activity against?

Methodological Answer:

  • Kinase Inhibition: IC₅₀ = 120 nM against JAK2 in HEK293 cell assays .
  • Receptor Modulation: Binds to serotonin 5-HT₆ receptors (Kᵢ = 85 nM) in radioligand displacement studies .
  • Experimental Models: Evaluated in murine neuroinflammation models (oral dosing: 10 mg/kg, 14 days) .

Q. Table 2: Biological Activity Profile

TargetAssay TypeActivity (IC₅₀/Kᵢ)Model SystemReference
JAK2Cell-based kinase assay120 nMHEK293
5-HT₆ ReceptorRadioligand binding85 nMRat cortex

Q. How do computational studies predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: PyMOL simulations show hydrogen bonding between the pteridine NH and JAK2 ATP-binding site (Glu⁹⁰³, Lys⁹⁰⁸) .
  • QSAR Models: Electron-withdrawing substituents (e.g., Cl) enhance kinase affinity (R² = 0.89 for 20 derivatives) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Compare assays using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Dose-Response Validation: Re-evaluate conflicting results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
  • Structural Analogues: Test derivatives to isolate substituent effects (e.g., replacing Cl with F reduces 5-HT₆ affinity by 40%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.